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Suvorexant-d6

Cat. No.: B1151167
M. Wt: 456.96
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles and Applications of Deuterated Analogs

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. musechem.comwikipedia.org In a process called deuteration, hydrogen atoms in a drug molecule are replaced with deuterium. nih.gov This substitution can lead to a stronger chemical bond (C-D vs. C-H), which can, in turn, affect the rate at which the drug is metabolized by the body, a phenomenon known as the kinetic isotope effect. wikipedia.orgacs.org

Deuterated compounds, or analogs, have several key applications in pharmaceutical research:

Metabolic Pathway Tracing: They allow researchers to track how a drug is absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.comsimsonpharma.com

Improved Pharmacokinetics: Deuteration can sometimes slow down the breakdown of a drug, potentially leading to a longer duration of action. nih.govcdnsciencepub.com

Enhanced Analytical Sensitivity: Deuterated compounds are used as internal standards in analytical techniques like mass spectrometry to ensure accurate quantification of the non-deuterated drug. nih.goviris-biotech.de

Role of Stable Isotope Labeled Compounds in Drug Discovery and Development Methodologies

Stable isotope-labeled compounds are essential throughout the drug discovery and development process. simsonpharma.com They are used to:

Identify Promising Drug Candidates: By providing early insights into a drug's metabolic fate. metsol.com

Elucidate Metabolic Pathways: Helping to identify the various metabolites of a drug. symeres.com

Support Clinical Trials: By enabling precise measurement of drug concentrations in biological samples. simsonpharma.com

Ensure Method Reliability: They are crucial for the validation of analytical methods used to measure drug levels.

Overview of the Orexin (B13118510) System and Orexin Receptor Antagonists in Research Contexts

The orexin system, also known as the hypocretin system, is a network of neuropeptides and their receptors primarily located in the hypothalamus. nih.goviomcworld.org This system plays a vital role in regulating several physiological processes, most notably the sleep-wake cycle. nih.govjournalindj.com Orexins promote wakefulness and arousal. nih.gov

Orexin receptor antagonists are a class of drugs that block the activity of orexin receptors. nih.gov By doing so, they can help to induce and maintain sleep. frontiersin.org There are two main types of orexin receptors, OX1R and OX2R. nih.gov Drugs that block both are known as dual orexin receptor antagonists (DORAs). nih.govjournalindj.com Suvorexant is a DORA. iomcworld.orgresearchgate.net These antagonists are valuable research tools for understanding the role of the orexin system in various physiological and pathological states. nih.gov

Rationale for Research on Suvorexant-d6 as a Scientific Tool

This compound serves as a crucial internal standard for the quantitative analysis of Suvorexant in biological samples. researchgate.netsigmaaldrich.comsigmaaldrich.com In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. nih.gov This allows for more accurate and precise measurement of the analyte's concentration by correcting for any loss of sample during preparation or variations in the instrument's response. iris-biotech.de

Research studies have utilized this compound as an internal standard to develop and validate analytical methods for quantifying Suvorexant and other DORAs in matrices such as whole blood and urine. researchgate.netresearchgate.netnih.govoup.com These methods are essential for pharmacokinetic studies, which examine how a drug moves through the body, as well as in forensic toxicology to detect and quantify the presence of these drugs. researchgate.netnih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such quantitative assays due to its ability to mimic the behavior of the unlabeled drug during extraction and analysis, thereby minimizing analytical error. nih.gov

Properties

Molecular Formula

C₂₃H₁₇D₆ClN₆O₂

Molecular Weight

456.96

Synonyms

[(7R)-4-(5-Chloro-2-benzoxazolyl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][5-methyl-d3-2-(2H-1,2,3-triazol-2-yl)phenyl-d3]-methanone; _x000B_5-Chloro-2-[(5R)-5-methyl-4-[5-methyl-d3-2-(2H-1,2,3-triazol-2-yl)benzoyl-d3]-1,4-diazepan-1-yl]-1,3-benzoxazole;  MK

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Suvorexant D6

Precursor Synthesis and Stereoselective Pathways for Suvorexant Framework Construction

The construction of the Suvorexant backbone is a significant undertaking in organic synthesis, with multiple routes developed to achieve the target molecule efficiently and with high stereochemical purity. The core structure consists of a central, chiral 1,4-diazepane ring, which is connected to a 5-chloro-1,3-benzoxazole moiety and a 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl group. google.comnih.gov

Key synthetic strategies often involve the initial preparation of these three fragments followed by their sequential coupling. The synthesis of the chiral (R)-7-methyl-1,4-diazepane core is the most critical challenge. google.comclockss.org Early approaches relied on the formation of a racemic diazepine, followed by chiral resolution using techniques like preparative high-performance liquid chromatography (HPLC) or diastereomeric salt formation with agents like benzoyl tartaric acid. rhhz.netchemicalbook.comgoogle.com

Once the chiral diazepane core is obtained, the synthesis proceeds with standard amide bond formation to couple it with the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid fragment. google.com The final step is typically the attachment of the 5-chloro-1,3-benzoxazole group to the remaining secondary amine of the diazepane ring. rhhz.net

Regiospecific Deuterium (B1214612) Labeling Techniques for Suvorexant-d6 Synthesis

This compound contains six deuterium atoms. While specific synthetic schemes for this compound are not broadly published, the labeling is typically designed for use as an internal standard in mass spectrometry-based bioanalytical assays. researchgate.net The most logical and stable positions for deuteration are the two methyl groups, specifically the 7-methyl group on the diazepane ring and the 5-methyl group on the benzoyl moiety, to form two -CD₃ groups.

The incorporation of these deuterated methyl groups can be achieved through several regiospecific strategies:

Use of Deuterated Precursors: The most straightforward approach involves utilizing deuterated starting materials. For the diazepane methyl group, a deuterated analog of methyl vinyl ketone (MVK-d3) could be used in conjugate addition reactions. google.comacs.org For the triazole-bearing ring, a deuterated toluene (B28343) derivative could be used as the ultimate precursor to the methyl group on that fragment.

Late-Stage Deuteromethylation: An alternative involves introducing the deuterated methyl group at a later stage of the synthesis using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆.

Hydrogen Isotope Exchange (HIE): Advanced methods involve the direct exchange of protons for deuterons on the final molecule or a late-stage intermediate. thieme-connect.com Transition-metal catalysts, such as those based on iridium, ruthenium, or palladium, can facilitate HIE reactions with high selectivity using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. thieme-connect.comrsc.orgresearchgate.net For example, palladium-catalyzed C-H activation has been studied on the 2-aryl-1,2,3-triazole fragment of Suvorexant, demonstrating that the C-H bonds in this region are accessible for modification. researchgate.net

Optimization of Deuteration Efficiency and Isotopic Purity

The goal in synthesizing this compound is to maximize the incorporation of six deuterium atoms per molecule while maintaining high chemical purity. The efficiency of the deuteration process is measured by the isotopic purity and the distribution of isotopologues (molecules with different numbers of deuterium atoms). lgcstandards.com

Optimization involves adjusting reaction conditions—such as temperature, reaction time, catalyst loading, and the partial pressure of deuterium gas (if used)—to favor complete deuteration. The success of this optimization is quantified by analyzing the final product lot. For instance, a representative Certificate of Analysis for a batch of this compound shows an isotopic purity of greater than 95%, with a specific distribution detailed in the table below. lgcstandards.com

Table 1: Representative Isotopic Distribution for this compound Data sourced from a commercial Certificate of Analysis. lgcstandards.com

IsotopologueNormalized Intensity
d00.04%
d10.00%
d20.01%
d30.00%
d40.16%
d58.39%
d691.40%

This data indicates a high deuteration efficiency, with over 91% of the molecules containing all six deuterium atoms and a very low percentage of the non-deuterated (d0) parent compound. lgcstandards.com The chemical purity is assessed separately using methods like HPLC, with typical specifications exceeding 98%. lgcstandards.com

Advanced Spectroscopic Characterization of Deuterium Incorporation in this compound

Confirming the successful synthesis, regiospecificity, and purity of this compound requires a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.comresearchgate.net

Mass Spectrometry (MS): MS is fundamental for confirming the mass increase due to deuterium incorporation. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula, C₂₃H₁₇D₆ClN₆O₂, by providing a highly accurate mass measurement. researchgate.net Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium labels. The molecule is fragmented, and the masses of the resulting ions are analyzed. For example, the fragmentation of non-deuterated Suvorexant shows a characteristic transition of m/z 451 → 186. nih.gov In a deuterated analog, the masses of the fragments containing the deuterium labels would be shifted, confirming the location of the -CD₃ groups. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons of the two methyl groups would be absent or significantly diminished, providing clear evidence of deuteration at these sites. google.comchemrxiv.org

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, confirming the presence and chemical environment of the deuterium atoms.

¹³C NMR: The carbon signals for the deuterated methyl groups (-CD₃) would appear as multiplets (typically a septet) due to C-D coupling and would be shifted slightly upfield compared to the corresponding -CH₃ signals. chemrxiv.org

Together, these methods provide a comprehensive characterization of the this compound molecule, confirming its identity, purity, and the specific sites of isotopic labeling. researchgate.net

Scale-Up Considerations for Deuterated Suvorexant Production

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges. researchgate.net These considerations are critical for producing sufficient quantities for use as standards in clinical trials or for wider research distribution.

Cost and Availability of Deuterated Reagents: Deuterated starting materials, such as MVK-d₃ or CD₃I, and deuterium sources like D₂ gas are significantly more expensive than their non-deuterated counterparts. The cost-effectiveness of the chosen synthetic route is a major factor.

Process Robustness and Safety: The deuteration reactions must be reliable, reproducible, and safe to operate on a larger scale. researchgate.net Reactions involving high-pressure gases (like D₂) or highly reactive reagents require specialized equipment and stringent safety protocols.

Purification and Isotopic Purity: Achieving high chemical and isotopic purity on a large scale can be difficult. Chromatographic purification, which may be feasible in the lab, can become a bottleneck in production. chemicalbook.com Developing robust crystallization procedures to purify the final product and remove any incompletely deuterated isotopologues is often necessary. researchgate.net

Process Validation: For regulated applications, the entire manufacturing process must be validated to ensure that it consistently produces this compound of the required quality and purity. This includes validating analytical methods to confirm isotopic enrichment and check for potential isotopic scrambling (where deuterium atoms move to unintended positions).

Advanced Analytical Methodologies for the Quantification and Characterization of Suvorexant and Suvorexant D6

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the gold standard for the sensitive and selective quantification of suvorexant in various biological samples due to its high specificity and low detection limits.

Development and Validation of Quantitative Assays Utilizing Suvorexant-d6 as an Internal Standard

The use of this compound as an internal standard is a cornerstone in the development of reliable LC-MS/MS assays for suvorexant quantification. sigmaaldrich.com An internal standard that is a stable isotope-labeled version of the analyte is ideal because it has nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency and matrix effects.

Several studies have detailed the development and validation of such assays. For instance, a method for determining suvorexant in human plasma was developed using this compound's stable isotope-labeled counterpart, ¹³C₂H₃-suvorexant, as the internal standard. nih.gov This assay demonstrated a linear range of 1-1000 ng/mL. nih.gov Another study aimed at quantifying daridorexant, lemborexant, and suvorexant in whole blood also utilized this compound as the internal standard. researchgate.net This method was validated according to ANSI/ASB 036 standards and achieved a lower limit of quantitation (LLOQ) of 0.25 ng/mL for all analytes within a calibration range of 0.25 to 500 ng/mL. researchgate.netresearcher.life The validation of these methods typically includes assessing parameters such as accuracy, precision, selectivity, linearity, and stability to ensure the reliability of the results. researchgate.netresearcher.life

A summary of key validation parameters from a representative LC-MS/MS assay is presented below:

Validation ParameterResult
Calibration Range0.25 - 500 ng/mL
Lower Limit of Quantitation (LLOQ)0.25 ng/mL
Accuracy (Bias %)-10.9% to 8.8%
Precision (%CV)<17.7%
Recovery>94%

Assessment and Mitigation of Matrix Effects in LC-MS/MS Analysis

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS assays. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. Since this compound co-elutes with the unlabeled suvorexant and experiences the same ionization suppression or enhancement, the ratio of the analyte to the internal standard remains constant, leading to accurate quantification.

Studies have shown that even with the use of an internal standard, assessing the extent of matrix effects is a critical part of method validation. One study reported matrix effects ranging from -54.2% to 75.7% for suvorexant and other dual orexin (B13118510) receptor antagonists. researchgate.net Despite this variability, the use of this compound as an internal standard allowed the method to meet all accuracy and precision requirements. researchgate.net In another instance, where an isotopically labeled internal standard was not available, significant quantitative interference was observed. researchgate.net This highlights the importance of using a co-eluting, stable isotope-labeled internal standard like this compound to mitigate and correct for matrix effects.

Strategies to reduce matrix effects at the sample preparation stage include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). An acidic/neutral LLE with n-butyl chloride has been shown to effectively isolate suvorexant and this compound from whole blood with high recovery. researchgate.netresearcher.liferesearchgate.net

Chromatographic Separation Optimization for Suvorexant and its Analogs

Effective chromatographic separation is essential to resolve suvorexant from its metabolites and other endogenous or exogenous compounds in the sample, which can cause interference and contribute to matrix effects. Optimization of the chromatographic conditions, including the column chemistry, mobile phase composition, and gradient elution profile, is a critical step in method development.

For the analysis of suvorexant, reversed-phase chromatography is commonly employed. Columns such as C18 and PFP (pentafluorophenyl) have been successfully used. oup.comcore.ac.uk The mobile phase typically consists of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol.

One method utilized a Poroshell EC-C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, achieving chromatographic separation of suvorexant from its internal standard. oup.com Another study used an Agilent Infinity Lab Poroshell 120 EC-C18 column with a similar mobile phase composition and a total run time of 8 minutes. soft-tox.org The optimization of these parameters ensures a sharp peak shape, good resolution, and a short analysis time, which is particularly important for high-throughput applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes

While LC-MS/MS is the predominant technique for suvorexant analysis, GC-MS has also been explored. However, suvorexant is a relatively large and non-volatile molecule, making it less amenable to direct GC-MS analysis without derivatization. One study reported the identification of suvorexant by fast GC-MS during routine screening. core.ac.uk Due to its high boiling point, suvorexant is highly retained in the gas chromatograph. core.ac.uk For quantitative purposes, LC-MS/MS is generally preferred due to its superior sensitivity and robustness for non-volatile compounds like suvorexant. In the absence of a commercially available isotopically labeled internal standard for GC-MS, other compounds like estazolam-D5 have been used, but this can introduce quantitative challenges. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

UPLC-MS/MS, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC-MS/MS for high-throughput analysis. These advantages include higher resolution, improved sensitivity, and faster analysis times. Several UPLC-MS/MS methods have been developed for the quantification of suvorexant in biological matrices. soft-tox.orgresearchgate.net

These methods often employ short analytical columns and rapid gradient elution profiles, enabling total run times as short as 3 minutes. researchgate.net For example, a highly sensitive UPLC-MS/MS assay for suvorexant in urine utilized an Acquity CSH™C18 column and achieved a limit of detection of 0.10 ng/mL. researchgate.net The increased speed of UPLC-MS/MS is particularly beneficial in clinical and forensic laboratories where a large number of samples need to be analyzed efficiently. The use of this compound as an internal standard in these high-throughput assays remains crucial for ensuring data quality. soft-tox.org

Non-Mass Spectrometric Analytical Techniques for Isotopic Purity Verification

While mass spectrometry is the primary tool for the application of this compound in quantitative analysis, other analytical techniques are essential for verifying its isotopic purity before it is used as an internal standard. The isotopic purity of a deuterated standard is critical, as the presence of unlabeled analyte can lead to an overestimation of the analyte concentration in the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the level of deuterium (B1214612) incorporation and identifying the sites of labeling within the molecule. High-resolution NMR can provide detailed structural information and confirm the absence of significant proton signals at the deuterated positions.

Additionally, high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) can be used to assess the chemical purity of the this compound standard. acs.org This ensures that the material is free from other chemical impurities that could potentially interfere with the analysis. Certified reference materials for this compound are often characterized using a combination of these techniques to provide a comprehensive assessment of both chemical and isotopic purity. msacl.org

Quality Control and Performance Evaluation of Analytical Methods

The reliability and accuracy of any analytical method intended for the quantification of suvorexant, often employing this compound as an internal standard, are contingent upon a rigorous validation process. This process evaluates several key performance parameters to ensure the method is fit for its intended purpose, whether in clinical pharmacokinetics or forensic toxicology. nih.govoup.com The validation of these bioanalytical methods is typically performed in accordance with guidelines from regulatory bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) and the International Council for Harmonisation (ICH). oup.comeuropa.eu

Key parameters assessed during method validation include selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. nih.govjetir.org These evaluations ensure that the method can reliably distinguish the analyte from other substances, provide a response proportional to the analyte concentration, and maintain its accuracy and precision under various conditions.

Linearity and Sensitivity

The linearity of an analytical method establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. For the analysis of suvorexant using a deuterated internal standard like this compound, linearity is typically evaluated by preparing calibration curves and assessing the correlation coefficient (r²) or determination coefficient (R²). oup.comacs.org The sensitivity of a method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.netoup.com

Various studies have established the linearity and sensitivity for suvorexant quantification across different analytical platforms:

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for suvorexant in human plasma, using stable isotope-labeled suvorexant as an internal standard, demonstrated linearity over a concentration range of 1 to 1000 ng/mL. nih.gov

Another UPLC-MS/MS assay in rat plasma showed linearity from 0.33 to 200 ng/mL, with a correlation coefficient (r²) of ≥0.995. oup.com

In a study using LC-MS/MS to quantify suvorexant in whole blood with this compound as the internal standard, the calibration range was established between 0.25 and 500 ng/mL, with an LLOQ of 0.25 ng/mL. researchgate.net

A high-performance thin-layer chromatography (HPTLC) method for suvorexant in human urine was linear in the 50–1600 ng/band range. researchgate.net

Table 1: Linearity and Sensitivity of Suvorexant Analytical Methods

Analytical Method Matrix Internal Standard Linearity Range LLOQ Source(s)
LC-MS/MS Human Plasma ¹³C₂H₃-suvorexant 1–1000 ng/mL 1 ng/mL nih.gov
LC-MS/MS Whole Blood This compound 0.25–500 ng/mL 0.25 ng/mL researchgate.net
UPLC-MS/MS Rat Plasma Rivaroxaban 0.33–200 ng/mL 0.33 ng/mL oup.com
LC-Q/TOF-MS Urine Estazolam-d5 5–250 ng/mL 5 ng/mL oup.com
HPTLC Human Urine Sildenafil 50–1600 ng/band 11.20 ng/band researchgate.netnih.gov
HPLC-UV Rabbit Plasma Efavirenz 20.16–1008.00 ng/mL 20.16 ng/mL jetir.org

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery or percent bias. Precision measures the degree of scatter among a series of measurements of the same sample, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.netacs.org Both are assessed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. nih.gov

An LC-MS/MS method using ¹³C₂H₃-suvorexant as an internal standard reported intraday assay accuracy between 95.6% and 105.0% of the nominal concentration, with precision within 10% CV. nih.gov

For a UPLC-MS/MS assay, intra-day accuracy ranged from 91.0% to 112.7%, and inter-day accuracy was between 93.1% and 109.9%. oup.com

In a whole blood LC-MS/MS method utilizing this compound, bias was between -10.9% and 8.8%, and the %CV was less than 17.7%. researchgate.net

A validated HPTLC method in human urine showed intra-assay accuracy (as % recovery) of 96.89–101.64% and inter-assay accuracy of 97.42–103.80%. acs.org The precision for this method, measured as %RSD, was between 3.28% and 4.20%. researchgate.net

Table 2: Accuracy and Precision Data for Suvorexant Analytical Methods

Analytical Method Matrix Internal Standard Accuracy (% Recovery or % Bias) Precision (%CV or %RSD) Source(s)
LC-MS/MS Human Plasma ¹³C₂H₃-suvorexant 95.6–105.0% <10% nih.gov
LC-MS/MS Whole Blood This compound -10.9% to +8.8% <17.7% researchgate.net
LC-Q/TOF-MS Urine Estazolam-d5 98–104% ≤8% oup.com
HPTLC Human Urine Sildenafil 97.58–103.80% 3.28–4.20% researchgate.net
HPLC-UV Rabbit Plasma Efavirenz 100.19–101.75% 2.37–4.07% jetir.org

Stability

Stability evaluations are critical to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes assessing the stability of the analyte in the biological matrix under various storage and handling conditions, such as freeze-thaw cycles, short-term (bench-top) storage, and long-term storage. jetir.orgacs.org

In one study, suvorexant QC samples in human plasma were demonstrated to be stable for at least 25 months when stored at -20°C. nih.gov Analysis after one freeze-thaw cycle showed accuracy within 9.5% of the nominal value and precision of 6.7% or less. nih.gov

Another study found that processed suvorexant samples were stable for up to 24 hours at room temperature. researchgate.net

For an HPTLC method, suvorexant in spiked urine samples was stable during sample preparation at 22°C for at least 12 hours and when stored overnight at temperatures below 8°C. acs.org

Selectivity and Matrix Effects

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other drugs. nih.govjetir.org Matrix effects, particularly ion suppression or enhancement in LC-MS techniques, occur when co-eluting substances from the matrix affect the ionization efficiency of the analyte, potentially leading to inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. nih.govnih.gov

In one LC-MS/MS method, the selectivity was confirmed by the absence of interferences from matrix, the internal standard, or 50 other common drugs. researchgate.net Another study noted that while matrix effects are highly variable, optimizing conditions at the electrospray interface can help mitigate these issues. nih.gov

Mechanistic Investigations and Preclinical Metabolic Profiling Utilizing Suvorexant D6

In Vitro Metabolic Pathway Elucidation with Deuterated Suvorexant

The use of suvorexant-d6 as an internal standard and tracer in in vitro systems has been instrumental in identifying the metabolic pathways of suvorexant. researchgate.net These studies provide a foundational understanding of how the drug is modified within a biological system before it is eliminated.

Identification of Phase I and Phase II Metabolites Using Isotopic Tracers

In vitro studies utilizing suvorexant labeled with isotopes have been pivotal in mapping its metabolic transformations. The primary route of metabolism for suvorexant is through oxidation. researchgate.netnih.gov Key metabolic pathways include hydroxylation and the formation of carboxylic acid derivatives. fda.gov

One of the major metabolites identified is a hydroxy-suvorexant metabolite, designated as M9. researchgate.netfda.gov This metabolite is formed through the hydroxylation of the benzyl (B1604629) triazole moiety. researchgate.net Following the initial hydroxylation to form M9, further oxidation can occur, leading to the formation of a carboxylic acid derivative known as M4. researchgate.netfda.gov Another metabolite, M17, has also been identified and becomes more prominent after multiple doses. researchgate.netresearchgate.net While M9 is a major circulating metabolite, neither it nor M17 are expected to be pharmacologically active due to their reduced binding affinity for orexin (B13118510) receptors and limited ability to penetrate the brain. researchgate.netresearchgate.net Other identified metabolic pathways include dechlorination, which leads to metabolites M16 and M17, and the formation of glucuronide conjugates such as M11 (a glucuronide of M9) and M12 (a glucuronide of another metabolite, M10a), which represents a Phase II metabolic process. tga.gov.au

Table 1: Key Metabolites of Suvorexant Identified in In Vitro Studies

MetabolitePrecursorMetabolic Reaction
M9SuvorexantHydroxylation of the benzyl triazole moiety researchgate.net
M4M9Oxidation researchgate.netfda.gov
M17SuvorexantDechlorination tga.gov.au
M16SuvorexantDechlorination tga.gov.au
M11M9Glucuronidation tga.gov.au
M12M10aGlucuronidation tga.gov.au

Investigation of Cytochrome P450 Isozyme Involvement in Suvorexant Biotransformation (e.g., CYP3A4, CYP2C19, CYP2D6, CYP2C9)

The metabolism of suvorexant is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net In vitro studies have identified CYP3A4 as the predominant enzyme responsible for the oxidation of suvorexant. researchgate.netnih.govfda.gov CYP2C19 also contributes to its metabolism, but to a lesser extent. fda.govkegg.jp

Further investigations using recombinant human CYP isoenzymes have confirmed the involvement of several CYPs in suvorexant's biotransformation. These studies demonstrated that CYP3A4, CYP2C19, CYP2D6, and CYP2C9 are all capable of metabolizing suvorexant. researchgate.net However, in vivo, CYP3A is the major elimination pathway. merck.com While suvorexant itself has the potential to inhibit CYP3A and intestinal P-gp in vitro, it is considered unlikely to cause clinically significant inhibition of other major CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6 at therapeutic concentrations. merck.comtga.gov.au

Table 2: Cytochrome P450 Isozymes Involved in Suvorexant Metabolism

IsozymeRole in Metabolism
CYP3A4 Predominant enzyme mediating oxidation researchgate.netnih.govfda.gov
CYP2C19 Minor contributor to metabolism fda.govkegg.jp
CYP2D6 Contributes to metabolism researchgate.net
CYP2C9 Contributes to metabolism researchgate.net

Deuterium (B1214612) Isotope Effects on Enzymatic Reactions and Metabolic Rates

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and more difficult to break than a C-H bond. nih.govscilit.com This can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.gov In the context of suvorexant, which is heavily metabolized by CYP enzymes, deuteration at metabolically active sites can be used to investigate the reaction mechanisms and potentially modulate the drug's pharmacokinetic profile.

For drugs metabolized by CYP enzymes, a significant primary deuterium KIE suggests that hydrogen abstraction is at least partially rate-limiting in the oxidation reactions. nih.gov By comparing the metabolic rates of suvorexant and this compound in vitro, researchers can quantify the KIE and gain insight into the specific steps of the metabolic pathway that are affected. This information is crucial for understanding the fundamental processes of the drug's biotransformation. While the specific KIE values for this compound are not detailed in the provided search results, the general principle of using deuteration to slow metabolism is a well-established strategy in drug development. nih.govnih.gov

In Vivo Metabolic Disposition and Excretion Studies in Non-Human Animal Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. Suvorexant has been evaluated in several non-human species to characterize its in vivo metabolic profile.

Determination of Metabolic Fate in Animal Biological Fluids and Tissues

Following oral administration of radiolabeled suvorexant to animals, the drug is well-absorbed. nih.gov In rats, tissue distribution studies showed widespread distribution of drug-related radioactivity, with high concentrations found in the gastrointestinal contents and organs of elimination like the liver and kidneys. fda.gov This indicates that the primary routes of elimination are through metabolism and subsequent excretion.

In both rats and dogs, the majority of the administered dose is excreted within the first 24 hours. nih.gov The primary route of elimination is through the feces, which accounted for approximately 66% of a radiolabeled dose in humans, with about 23% recovered in the urine, primarily as oxidative metabolites. researchgate.netnih.govtga.gov.au

Comparative Metabolic Profiles Across Different Non-Human Species

The metabolic profile of suvorexant has been shown to be qualitatively similar across various species, including rats, dogs, rabbits, mice, and humans. fda.gov In vitro studies with hepatocytes from different species revealed that the key metabolic pathways, such as oxidation and hydroxylation, are conserved. tga.gov.au

Table 3: Comparative Circulating Metabolites of Suvorexant in Different Species

SpeciesMajor Circulating Components
Human Suvorexant, M9 researchgate.netfda.gov
Dog Unchanged suvorexant, M1, M3 researchgate.netnih.gov
Rat Cleaved metabolites (M10, M12) researchgate.netnih.gov

Applications of Suvorexant D6 As a Certified Reference Material and Analytical Standard in Research Settings

Standardization and Calibration in Bioanalytical Assays for Suvorexant Quantification

The accurate quantification of suvorexant in biological samples such as blood, plasma, and urine is paramount in clinical and forensic research. Suvorexant-d6 is indispensable in this context, primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) methods. nih.govaptochem.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. scispace.combioanalysis-zone.com This is because it shares nearly identical physicochemical properties with the non-labeled analyte (suvorexant), ensuring similar behavior during sample preparation, extraction, and chromatographic separation. aptochem.com

By adding a known concentration of this compound to each sample at the beginning of the analytical process, researchers can effectively normalize for variations that may occur, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. bioanalysis-zone.com The ratio of the analyte's signal to the internal standard's signal is then used to construct a calibration curve, from which the concentration of suvorexant in unknown samples can be accurately determined.

Research has demonstrated the successful development and validation of LC-MS/MS methods for the quantification of suvorexant in whole blood using this compound as the internal standard. oup.comnih.gov These methods typically exhibit excellent linearity over a clinically and forensically relevant concentration range. For instance, one study reported a calibration range of 0.25 to 500 ng/mL for suvorexant in blood. oup.comnih.gov

Table 1: Example of Calibration Curve Parameters for Suvorexant Quantification using this compound as an Internal Standard

Parameter Value
Analytical Method LC-MS/MS
Internal Standard This compound
Calibration Range 0.25 - 500 ng/mL
Calibration Model Not specified

Role in Method Validation and Quality Assurance for Research Laboratories

This compound plays a pivotal role in the validation of new and existing bioanalytical methods for suvorexant quantification, a critical process for ensuring the reliability and reproducibility of research data. Method validation is a comprehensive process that assesses various parameters, including accuracy, precision, selectivity, sensitivity, and stability. The inclusion of this compound as an internal standard is integral to these assessments.

During method validation, quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside calibration standards and unknown samples. The consistent performance of the internal standard across these samples provides confidence in the method's robustness.

Key validation parameters where this compound is crucial include:

Accuracy: The agreement between the measured concentration and the true concentration. The use of this compound helps to minimize analytical bias. Studies have reported bias ranging from -10.9% to 8.8% for suvorexant quantification using a deuterated internal standard. oup.comnih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the coefficient of variation (%CV). A validated method for suvorexant in blood reported a %CV of less than 17.7%. oup.comnih.gov

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. As this compound co-elutes with suvorexant and experiences similar matrix effects, it effectively compensates for this potential source of error. bioanalysis-zone.com

Recovery: The efficiency of the extraction process. While not always identical, the recovery of the deuterated internal standard is expected to closely track that of the analyte, correcting for variability in sample preparation.

Table 2: Intra- and Inter-Assay Precision and Accuracy for Suvorexant Quantification

Quality Control Level Intra-Assay Precision (%CV) Intra-Assay Accuracy (% Recovery) Inter-Assay Precision (%CV) Inter-Assay Accuracy (% Recovery)
Low <17.7% -10.9% to 8.8% (Bias) <17.7% -10.9% to 8.8% (Bias)
Medium <17.7% -10.9% to 8.8% (Bias) <17.7% -10.9% to 8.8% (Bias)

Utility in Forensic Toxicology Research for Analytical Method Development and Validation

In the field of forensic toxicology, the accurate identification and quantification of drugs and their metabolites in biological specimens are of utmost importance for legal and investigative purposes. enfsi.eu Suvorexant, as a sedative-hypnotic, is a compound of interest in cases of driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem investigations. nih.gov

The development and validation of robust and defensible analytical methods are critical in forensic laboratories. quality-pathshala.com this compound, as a certified reference material, provides the necessary traceability and certainty required in a forensic setting. enfsi.eu Its use as an internal standard in methods for suvorexant quantification helps to ensure that the analytical results are accurate, reliable, and can withstand legal scrutiny. quality-pathshala.com

Forensic toxicology laboratories often deal with a wide variety of sample types and qualities, making the use of a stable isotope-labeled internal standard even more critical to compensate for potential matrix interferences. bioanalysis-zone.com Research has highlighted the need for robust analytical assays for the detection of sedative-hypnotics like suvorexant in forensic toxicology laboratories. nih.gov The validation of these methods, in accordance with guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX), is essential, and the use of a CRM like this compound is a key component of this process. nih.gov

A study aimed at developing a validated LC-MS/MS method for quantifying suvorexant and other similar drugs in blood for forensic toxicology purposes utilized this compound as the internal standard, demonstrating its suitability for this application. oup.comnih.gov

Table 3: Method Validation Parameters for a Forensic Suvorexant Assay

Validation Parameter Result
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Linearity Range 0.25 - 500 ng/mL
Bias -10.9% to 8.8%
Precision (%CV) <17.7%

Note: This table is based on data from a study developing and validating an LC-MS/MS method for suvorexant in blood for forensic toxicology purposes. oup.comnih.gov

Contribution to Inter-Laboratory Proficiency Testing and Analytical Comparability

Inter-laboratory proficiency testing (PT) is a cornerstone of quality assurance for analytical laboratories, including those in the forensic and clinical toxicology sectors. These programs involve the analysis of the same blind samples by multiple laboratories, with the results being compared to a reference value. This process allows laboratories to assess their analytical performance against their peers and identify any potential systematic errors.

Certified reference materials like this compound are essential for the preparation of PT samples with accurately known concentrations of the target analyte. fishersci.com The use of a well-characterized CRM ensures that the target values are reliable and that the assessment of laboratory performance is fair and accurate. While specific proficiency testing schemes exclusively for suvorexant were not identified in the search results, the principles of using CRMs in such programs are well-established. enfsi.euquality-pathshala.com

The availability of this compound as a CRM facilitates analytical comparability between different laboratories. When laboratories use the same high-quality, traceable reference material for calibration and quality control, it increases the likelihood that their results will be consistent and comparable. This is particularly important in multi-site research studies and in forensic cases where samples may be analyzed by different laboratories.

Q & A

Q. What are the key analytical methodologies for quantifying Suvorexant-d6 in pharmacokinetic studies, and how do researchers validate their precision?

Researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (like this compound) to enhance accuracy. Validation follows FDA/EMA guidelines, including parameters like linearity (1–1000 ng/mL), intra-/inter-day precision (CV <15%), and recovery rates (≥80%). Matrix effects are minimized using stable isotope dilution .

Q. How is this compound synthesized, and what challenges arise in ensuring isotopic purity?

Synthesis involves deuterium exchange at specific positions (e.g., benzene-d6 rings) via catalytic deuteration. Challenges include avoiding isotopic scrambling and ensuring >99% deuterium enrichment, verified by nuclear magnetic resonance (NMR) and high-resolution MS. Contaminants from incomplete deuteration can skew pharmacokinetic data, necessitating rigorous purification .

Q. What role does this compound play in metabolic stability assays, and how are these experiments designed?

As an internal standard, this compound controls for variability in sample preparation and ionization efficiency. Experimental designs involve incubating Suvorexant with liver microsomes (human/rat), quantifying parent drug and metabolites via LC-MS/MS, and calculating half-life (t½) and intrinsic clearance. Parallel assays with/without CYP inhibitors identify metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound stability data across different biological matrices?

Discrepancies (e.g., plasma vs. cerebrospinal fluid stability) often stem from matrix-specific protein binding or enzymatic activity. Methodological solutions include:

  • Pre-treating matrices with protease/phosphatase inhibitors.
  • Conducting stability tests under varying pH/temperature.
  • Applying mixed-effects models to account for inter-subject variability .

Q. What advanced statistical frameworks are suitable for analyzing non-linear pharmacokinetics of this compound in heterogeneous populations?

Population pharmacokinetic (PopPK) models using NONMEM or Monolix account for covariates (age, renal function). Bayesian hierarchical models address sparse sampling, while physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) predicts drug-drug interactions. Model validation requires bootstrap analysis and visual predictive checks .

Q. How do researchers optimize cross-species extrapolation of this compound data while addressing interspecies metabolic differences?

Comparative metabolite profiling via LC-HRMS identifies species-specific metabolites. Allometric scaling (with fixed exponents or rule-of-exponents) adjusts for body size differences. In vitro-in vivo extrapolation (IVIVE) integrates hepatocyte clearance data to refine scaling accuracy .

Methodological and Ethical Considerations

Q. What ethical frameworks guide the use of this compound in preclinical studies involving animal models?

Studies must comply with ARRIVE 2.0 guidelines, ensuring humane endpoints, randomization, and blinding. Institutional Animal Care and Use Committee (IACUC) approvals mandate justification of sample sizes (via power analysis) and alternatives to minimize suffering. Data transparency via FAIR principles is critical .

Q. How can researchers design dose-response studies for this compound to balance signal detection and toxicity risks?

Adaptive dose-ranging designs (e.g., continual reassessment method) minimize sample sizes while identifying therapeutic windows. Toxicokinetic endpoints (e.g., maximum tolerated dose) are monitored using repeated-measures ANOVA, with interim analyses to halt unsafe dosing arms .

Data Integration and Publication Standards

Q. What strategies ensure reproducibility when publishing this compound datasets with high dimensionality?

Raw LC-MS/MS files and processing scripts (e.g., XCMS, Skyline) should be deposited in repositories like MetaboLights. Reporting follows MIAME/MIMETOX standards, detailing instrument parameters (e.g., collision energy, resolution) and QC sample inclusion (≥5% of total runs) .

Q. How can contradictory findings about this compound’s blood-brain barrier permeability be systematically addressed?

Meta-analyses using PRISMA guidelines reconcile disparities by assessing study quality (e.g., QUADAS-2 for assay validation). Advanced imaging (e.g., PET with [<sup>11</sup>C]-Suvorexant) provides direct permeability measurements, while in vitro BBB models (hCMEC/D3 cells) validate transport mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.